

## The Impact of Osimertinib Dimesylate on PI3K/AKT Signaling: A Technical Guide

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Compound of Interest						
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### **Abstract**

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. Its primary mechanism of action involves the irreversible inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways critical for tumor growth and survival. This technical guide provides an in-depth analysis of the effect of **osimertinib dimesylate** on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a key pathway implicated in both sensitivity and resistance to EGFR-targeted therapies. This document details the molecular interactions, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams.

# Introduction: Osimertinib and the PI3K/AKT Pathway

Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations, with significantly less activity against wild-type EGFR.[1] By binding covalently to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, osimertinib effectively blocks its kinase activity.[2] This inhibition prevents the autophosphorylation of the



receptor and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2]

The PI3K/AKT pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. In many cancers, including NSCLC, this pathway is constitutively active due to mutations in EGFR or other upstream activators, or through alterations in pathway components such as PIK3CA (encoding the p110 $\alpha$  catalytic subunit of PI3K) and the tumor suppressor PTEN.[3][4] Activation of this pathway is a known mechanism of resistance to first and second-generation EGFR TKIs, and emerging evidence demonstrates its critical role in acquired resistance to osimertinib.[3][5]

## Mechanism of Action: Osimertinib's Effect on PI3K/AKT Signaling

Upon activation by upstream signals, such as through a mutated and constitutively active EGFR, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, which in turn promotes protein synthesis and cell growth.

Osimertinib, by inhibiting mutant EGFR, prevents the initial activation of PI3K, thereby blocking the entire downstream cascade. This leads to a reduction in the levels of phosphorylated AKT (p-AKT) and its downstream effectors, such as phosphorylated S6 ribosomal protein (p-S6), ultimately resulting in decreased cell proliferation and increased apoptosis in sensitive cancer cells.[4]

However, in the context of resistance, alterations in the PI3K/AKT pathway can uncouple it from EGFR signaling. For instance, activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of the pathway, rendering the cells less dependent on EGFR for survival and proliferation. In such cases, even though osimertinib effectively inhibits EGFR, the PI3K/AKT pathway remains active, driving tumor cell survival and conferring resistance.[3][5]



## Quantitative Data on Osimertinib's Effect on the PI3K/AKT Pathway

The following tables summarize quantitative data from preclinical studies investigating the impact of osimertinib on key components of the PI3K/AKT signaling pathway in various NSCLC cell lines.

Cell Line	EGFR Mutation Status	PI3K/AKT Pathway Status	Treatment	Effect on p- AKT (Ser473)	Reference
PC-9	Exon 19 deletion	Wild-type	Osimertinib (10 nM)	Significant decrease	[4]
H1975	L858R, T790M	Wild-type	Osimertinib (100 nM)	Significant decrease	[4]
PC-9 PIK3CA H1047R	Exon 19 deletion	PIK3CA H1047R mutation	Osimertinib (160 nM)	Sustained p- AKT levels	[1][6]
HCC827 PTEN KO	Exon 19 deletion	PTEN knockout	Osimertinib (160 nM)	Sustained p- AKT levels	[1][6]

Table 1: Effect of Osimertinib on p-AKT Levels in NSCLC Cell Lines.

Cell Line	EGFR Mutation Status	PI3K/AKT Pathway Status	Osimertinib IC50 (nM)	Reference
PC-9	Exon 19 deletion	Wild-type	~15	[7]
H1975	L858R, T790M	Wild-type	~12	[7]
PC-9 PIK3CA H1047R	Exon 19 deletion	PIK3CA H1047R mutation	>1000	[1][6]
HCC827 PTEN KO	Exon 19 deletion	PTEN knockout	>1000	[1][6]



Table 2: Cell Viability (IC50) of Osimertinib in NSCLC Cell Lines with Different PI3K/AKT Pathway Status.

## Experimental Protocols Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol describes the methodology for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway in response to osimertinib treatment.

#### Materials:

- NSCLC cell lines (e.g., PC-9, H1975, and their resistant derivatives)
- Cell culture medium and supplements
- Osimertinib dimesylate
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-S6, rabbit anti-S6, rabbit anti-EGFR, rabbit anti-p-EGFR, and mouse anti-β-actin)
- HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



### Procedure:

- Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of osimertinib or vehicle (DMSO) for the specified duration (e.g., 4 hours).
- Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
  - Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

### **Cell Viability Assay**



This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of osimertinib.

#### Materials:

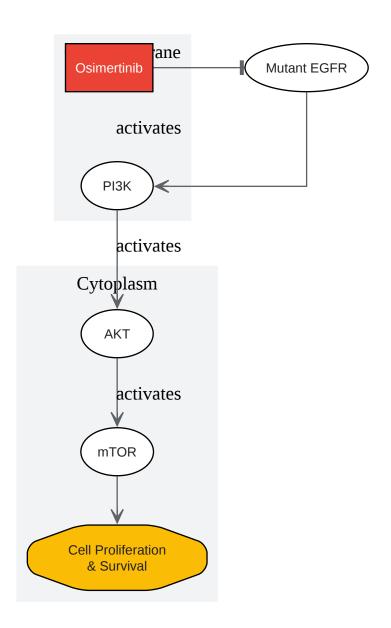
- NSCLC cell lines
- · 96-well plates
- · Cell culture medium
- Osimertinib dimesylate
- CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
- Luminometer

#### Procedure:

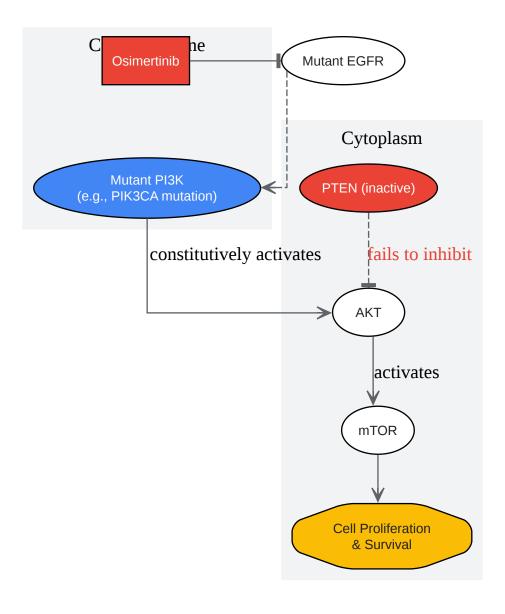
- Cell Seeding: Seed cells in 96-well plates at an appropriate density.
- Drug Treatment: After 24 hours, treat the cells with a serial dilution of osimertinib or vehicle control.
- Incubation: Incubate the plates for 72-120 hours.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
- Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

## Visualizations Signaling Pathway Diagrams











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